molecular formula C6H11N3O B13512836 1,2,7-Triazaspiro[4.4]nonan-3-one

1,2,7-Triazaspiro[4.4]nonan-3-one

Cat. No.: B13512836
M. Wt: 141.17 g/mol
InChI Key: YJNMCGBEOAMRQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,7-Triazaspiro[44]nonan-3-one is a heterocyclic compound characterized by a spirocyclic structure containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,7-Triazaspiro[4.4]nonan-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a carbonyl compound, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2,7-Triazaspiro[4.4]nonan-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1,2,7-Triazaspiro[4.4]nonan-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,7-Triazaspiro[4.4]nonan-3-one involves its interaction with specific molecular targets. The nitrogen atoms in the spirocyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. The compound may act as an inhibitor or modulator of specific enzymes, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,7-Triazaspiro[4.4]nonan-3-one is unique due to its specific arrangement of nitrogen atoms and the resulting chemical properties.

Properties

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

1,2,7-triazaspiro[4.4]nonan-3-one

InChI

InChI=1S/C6H11N3O/c10-5-3-6(9-8-5)1-2-7-4-6/h7,9H,1-4H2,(H,8,10)

InChI Key

YJNMCGBEOAMRQD-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12CC(=O)NN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.